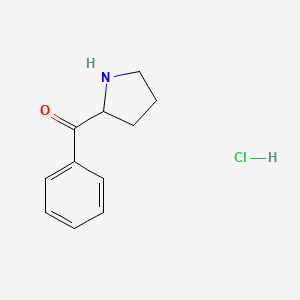
(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18F3N3O4 and its molecular weight is 385.343. The purity is usually 95%.
BenchChem offers high-quality (2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Activity
(±)-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)(phenyl)methanones: —a series of derivatives—were synthesized from this compound. These derivatives exhibited promising in vitro anticoronavirus activity . Researchers have explored their potential as antiviral agents, which is crucial given the ongoing global health challenges.
Antitumoral Activity
The same derivatives also demonstrated antitumoral effects. Structural variations on the phenyl moiety allowed fine-tuning of biological properties toward either antiviral or antitumoral activity. Notably, these compounds inhibit tubulin polymerization, contributing to their antitumoral effects .
Drug Development
Heterocyclic structures, including triazoles and pyrazoles, play a vital role in drug development. The 1,2,4-triazole scaffold, to which our compound belongs, has yielded marketed drugs like voriconazole (antifungal), forasartan (hypertension treatment), and letrozole (breast cancer therapy). Researchers continue to explore novel derivatives for various therapeutic indications .
Docking Studies
Computational docking studies have been conducted to understand the interactions of this compound and its derivatives with target proteins. These studies provide insights into their potential binding modes and guide further drug design efforts .
Substituent Tolerance
Researchers have examined the effects of different functional groups at specific positions within the compound. For instance, carboxyl, ethoxycarbonyl, carbamoyl, and tetrazolyl groups have been explored to enhance understanding and optimize the compound’s properties .
Other Biological Activities
While antiviral and antitumoral activities are prominent, the compound’s potential extends beyond these areas. Previous studies have associated pyrazole derivatives with anti-HIV, anti-malarial, anti-inflammatory, and anti-bacterial effects. Further investigations may uncover additional biological activities .
properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O4/c1-25-12-5-3-4-11(13(12)26-2)15(24)23-8-6-10(7-9-23)14-21-22-16(27-14)17(18,19)20/h3-5,10H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDSLZFCQNILMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dimethoxyphenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

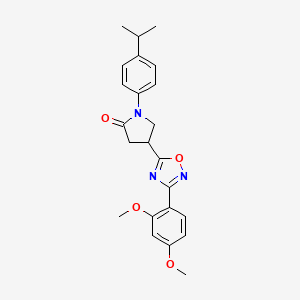
![3-(4-Bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2719208.png)
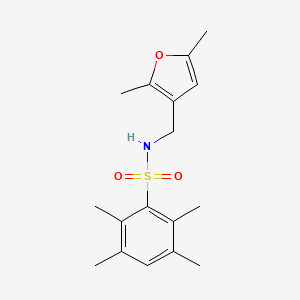
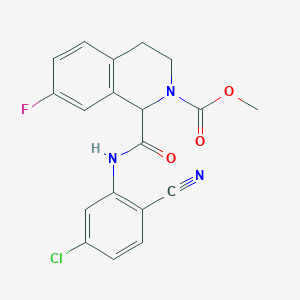
![N-(4-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
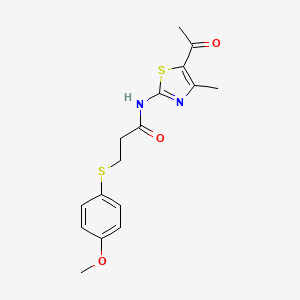
![1-(2-phenylethyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2719218.png)
![4-(1-isobutyl-1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2719219.png)
![(7R)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2719220.png)
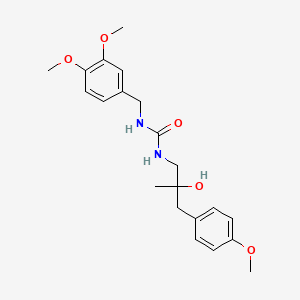
![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-(4-pyrrol-1-ylphenyl)methanone](/img/structure/B2719225.png)

